molecular formula C11H19N3O B056189 2,6-Bis[(dimethylamino)methyl]pyridin-3-ol CAS No. 2168-17-4

2,6-Bis[(dimethylamino)methyl]pyridin-3-ol

Cat. No. B056189
CAS RN: 2168-17-4
M. Wt: 209.29 g/mol
InChI Key: OYTNPZVGHDQVGL-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of complexes involving 2,6-bis[(dimethylamino)methyl]pyridine as a ligand has been reported, showing its utility in forming various coordination compounds. For instance, it reacts with [RuCl2(PPh3)3] to give specific ruthenium(II) complexes, showcasing its ability to act as a potentially tridentate coordinating ligand (Koten et al., 1998). This versatility is key to its applications in coordination chemistry.

Molecular Structure Analysis The molecular structure of 2,6-bis[(dimethylamino)methyl]pyridine derivatives has been analyzed through various studies, including X-ray diffraction methods, to understand their complexation behavior and coordination geometry. For instance, studies on chromium(III) complexes with terdentate 2,6-bis(azolylmethyl)pyridine ligands have elucidated the synthesis, structures, and ethylene polymerization behavior, indicating the structural versatility of these complexes (Hurtado et al., 2009).

Chemical Reactions and Properties The chemical reactivity of 2,6-bis[(dimethylamino)methyl]pyridine includes its participation in various chemical transformations. For example, its derivatives have been utilized as versatile multifunctional substrates for cycloaddition and Michael-type reactions, highlighting the chemical diversity and reactivity of compounds derived from this molecule (Ali et al., 2010).

Physical Properties Analysis The physical properties of derivatives of 2,6-bis[(dimethylamino)methyl]pyridine, such as solubility and thermal stability, have been a subject of study. Research on fluorinated polyimides derived from novel pyridine and thiophene diamines demonstrates the impact of structural modifications on the physical properties of the resulting polymers, including their solubility and thermal stability (Madhra et al., 2002).

Chemical Properties Analysis Investigations into the chemical properties of 2,6-bis[(dimethylamino)methyl]pyridine derivatives include studies on their electronic structure and bonding characteristics. For example, the electronic structure of bis(imino)pyridine iron complexes has been thoroughly examined using spectroscopic and computational methods, shedding light on the electronic properties of these complexes and their interactions (Bart et al., 2006).

Scientific Research Applications

Synthesis Strategies and Ligand Applications

2,6-Bis[(dimethylamino)methyl]pyridin-3-ol has been utilized in the synthesis of pyridine-based ligands for supramolecular chemistry. A study by Schubert and Eschbaumer (1999) described using 2,6-Bis(trimethyltin)pyridine, a closely related compound, for Stille-type coupling procedures to create various bipyridines and pyrimidines, which are crucial in the development of complex molecular structures (Schubert & Eschbaumer, 1999).

Catalysis and Complex Formation

In the realm of catalysis and metal complex formation, 2,6-Bis[(dimethylamino)methyl]pyridin-3-ol plays a significant role. Koten et al. (1998) investigated its application in creating ruthenium(II) complexes, which are vital in various chemical reactions and processes (Koten et al., 1998).

Heterocyclic Synthesis

Heterocyclic synthesis, a fundamental aspect of medicinal chemistry and material science, also benefits from this compound. Hassanien (2004) reported on the synthesis of terpyridines and polycyclic pyridino-2,6-bis-[heterocycles] using 2,6-Bis[(dimethylamino)methyl]pyridin-3-ol, demonstrating its versatility in creating complex organic structures (Hassanien, 2004).

Polymerization and Material Science

In polymerization and material science, this compound has shown potential in creating advanced materials. Obligacion and Chirik (2013) explored its use in cobalt-catalyzed alkene hydroboration, a method pivotal in creating polymers and complex organic compounds (Obligacion & Chirik, 2013).

properties

IUPAC Name

2,6-bis[(dimethylamino)methyl]pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H19N3O/c1-13(2)7-9-5-6-11(15)10(12-9)8-14(3)4/h5-6,15H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTNPZVGHDQVGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NC(=C(C=C1)O)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70291180
Record name 2,6-bis[(dimethylamino)methyl]pyridin-3-ol
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Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis[(dimethylamino)methyl]pyridin-3-ol

CAS RN

2168-17-4
Record name 2,6-Bis[(dimethylamino)methyl]-3-pyridinol
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Record name 2,6-bis[(dimethylamino)methyl]pyridin-3-ol
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Record name 2,6-Bis-(dimethylaminomethyl)-3-pyridinol
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